2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

Purity Quality Control Procurement

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3), also known as 4-aminobutan-2-one ethylene acetal, is a primary amine featuring a cyclic ketal (1,3-dioxolane) protecting group on a ketone functionality. This structural motif allows it to function as a masked 4-amino-2-butanone equivalent, providing orthogonal reactivity in multi-step organic syntheses.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 62240-37-3
Cat. No. B118650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine
CAS62240-37-3
Synonyms2-Methyl-1,3-dioxolane-2-ethanamine;  4-Aminobutan-2-one Ethylene Acetal; 
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1(OCCO1)CCN
InChIInChI=1S/C6H13NO2/c1-6(2-3-7)8-4-5-9-6/h2-5,7H2,1H3
InChIKeyGVVWCRQQBUQLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3): A Key Ketal-Amine Building Block for Total Synthesis and Protected Intermediates


2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3), also known as 4-aminobutan-2-one ethylene acetal, is a primary amine featuring a cyclic ketal (1,3-dioxolane) protecting group on a ketone functionality [1]. This structural motif allows it to function as a masked 4-amino-2-butanone equivalent, providing orthogonal reactivity in multi-step organic syntheses . The compound is a liquid at ambient temperature with a molecular weight of 131.17 g/mol, and is commercially available in purities typically ranging from 95% to 98% .

Why Generic Substitution of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine Fails: The Critical Role of the Ketal Structure in Stability and Reactivity


The specific substitution pattern on the dioxolane ring in 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine dictates its unique properties as a protected ketone and its reactivity profile, making direct substitution with close analogs like 2-(1,3-dioxolan-2-yl)ethanamine or 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine impossible. The methyl group at the ketal center directly influences hydrolytic stability, steric bulk, and the physical properties of the resulting intermediate [1]. Furthermore, the position of the aminoethyl chain on the ketal carbon, as opposed to elsewhere on the ring, determines the specific masked carbonyl compound generated upon deprotection. This precise structural arrangement is essential for the successful application of this compound as a building block, particularly in complex natural product total synthesis where specific steric and electronic environments are required for successful coupling and subsequent transformations .

Quantitative Differentiation of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3) Against Key Comparators


Comparative Purity and Quality Control: 98% (HPLC) vs. 95% Grade Availability

The target compound 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is routinely available at a higher standard purity of 98% (Min, HPLC) from multiple vendors [1], compared to the more commonly available 95% grade for the same compound and the 97% purity offered for the comparator 2-(1,3-dioxolan-2-yl)ethanamine (CAS 5754-35-8) . This higher specification is critical for applications requiring precise stoichiometry and minimizing side reactions from unknown impurities.

Purity Quality Control Procurement

Molecular Weight and Density Comparison: Implications for Reaction Scale-Up

The compound possesses a molecular weight of 131.17 g/mol and a density of 1.005±0.06 g/cm³ (predicted) . In comparison, the unsubstituted analog 2-(1,3-dioxolan-2-yl)ethanamine (CAS 5754-35-8) has a lower molecular weight of 117.15 g/mol and a higher density of 1.07 g/cm³ . The higher molecular weight and lower density of the target compound are direct consequences of the additional methyl substituent on the dioxolane ring, which increases molar mass while reducing overall packing efficiency.

Physicochemical Properties Process Chemistry Scale-up

Boiling Point and Vapor Pressure Comparison: Implications for Storage and Reaction Conditions

The boiling point of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is reported as 178.2±15.0 °C at 760 mmHg . This is comparable to, but slightly higher than, the boiling point of its unsubstituted analog 2-(1,3-dioxolan-2-yl)ethanamine, which is 174.6±15.0 °C at 760 mmHg . The presence of the methyl group provides a modest increase in boiling point, suggesting slightly enhanced thermal stability under ambient pressure.

Physicochemical Properties Storage Process Chemistry

GHS Hazard Classification: Differentiated Handling and Safety Requirements

The target compound is classified with GHS hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), and H412 (harmful to aquatic life with long-lasting effects), each with a 100% hazard statement applicability . In contrast, the analog 2-(1,3-dioxolan-2-yl)ethanamine (CAS 5754-35-8) is often listed with different or less severe hazard warnings from certain vendors . This necessitates distinct personal protective equipment (PPE) requirements, waste disposal protocols, and risk assessments for laboratory and industrial use.

Safety Handling Regulatory

Primary Research and Industrial Applications of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3)


Total Synthesis of (+/-)-Methyl Homodaphniphyllate

The compound is used as a key ketal-amine building block in the total synthesis of the complex Daphniphyllum alkaloid, methyl homodaphniphyllate . The specific steric and electronic properties of the 2-methyl-1,3-dioxolane ring are essential for the successful coupling and subsequent acidic isomerization to form the tricyclic ketal lactam core of the natural product . This application leverages the differentiated structural and purity specifications (98%) detailed in Section 3.

Synthesis of Protected 4-Amino-2-butanone Intermediates

Due to its masked ketone functionality, 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine serves as a stable, protected form of 4-amino-2-butanone [1]. This allows for selective reactions at the primary amine group while keeping the ketone inert, followed by mild acidic deprotection to reveal the carbonyl for further transformations [2]. The higher purity grade (98% vs. 95%) is critical here to minimize side products during multi-step sequences. The use of this specific protected amine prevents unwanted side reactions that would occur with unprotected keto-amines.

Building Block in Pharmaceutical and Agrochemical Research

The compound is a versatile intermediate in the synthesis of more complex molecules for medicinal and agrochemical discovery [3]. Its specific molecular weight and density values (131.17 g/mol, 1.005 g/cm³) are essential for accurate formulation and stoichiometric calculations in these research settings. The GHS hazard classification (H302, H319, H412) also informs its safe handling in pharmaceutical R&D laboratories.

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